N-(2-phenoxyphenyl)-2-phenylpropanamide
Description
N-(2-phenoxyphenyl)-2-phenylpropanamide is a synthetic amide compound featuring a propanamide backbone substituted with a 2-phenoxyphenyl group and a phenyl moiety at the α-carbon. The compound’s amide functionality and aromatic substituents make it a candidate for drug design, particularly in targeting enzymes or receptors requiring hydrophobic interactions .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
InChI Key |
QVSRLQGACTXBHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogs of N-(2-phenoxyphenyl)-2-phenylpropanamide, highlighting variations in substituents and their impacts:
*Approximate value based on similar compounds.
Key Observations:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluoro, chloro) enhances metabolic stability, as seen in N-(2-fluorophenyl) and N-(2-chlorophenyl) derivatives .
- Chiral Centers : Enantioselective synthesis (e.g., (2S)-2-phenylpropanamide derivatives) is critical for receptor binding, as demonstrated in GPR88 agonists .
- Phenoxy vs. Phenyl: Phenoxy groups (e.g., 2-methoxyphenoxy in ) improve solubility compared to purely hydrophobic phenyl substituents.
Preparation Methods
Reaction Mechanism
This method involves nucleophilic acyl substitution, where 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 2-phenylpropionyl chloride. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine, DIPEA) to neutralize HCl byproducts.
Synthetic Procedure
-
Intermediate Preparation :
-
2-Phenoxyaniline Synthesis :
o-Nitrochlorobenzene reacts with phenol in the presence of a catalyst (e.g., steam-distilled tertiary amine alkaloids treated with NaOH) at 80–155°C, followed by reduction with SnCl₂·H₂O to yield 2-phenoxyaniline. -
2-Phenylpropionyl Chloride :
Synthesized via thionyl chloride treatment of 2-phenylpropionic acid.
-
-
Coupling Reaction :
Optimization Data
Copper-Catalyzed Cross-Coupling
Reaction Mechanism
This method employs a copper(II) acetate catalyst with a bisoxazoline ligand (L1) to facilitate C–N bond formation between 2-phenoxyaniline and 2-phenylpropanoyl derivatives. The mechanism likely involves a single-electron transfer (SET) process.
Synthetic Procedure
-
Reagents :
-
Procedure :
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst Loading | 10 mol% Cu(OAc)₂ | 75 | |
| Ligand | L1 | 80 | |
| Reaction Time | 72 hours | 82 |
Carbodiimide-Mediated Coupling
Reaction Mechanism
Using HBTU or EDCI as coupling agents, this method activates 2-phenylpropionic acid for amide bond formation with 2-phenoxyaniline. The process avoids handling reactive acyl chlorides.
Synthetic Procedure
Optimization Data
Reductive Amination (Alternative Route)
Reaction Mechanism
Though less common, reductive amination of 2-phenylpropanal with 2-phenoxyaniline using NaBH₃CN or Hantzsch ester provides an alternative pathway. This method is limited by substrate availability.
Synthetic Procedure
Optimization Data
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Acylation | High yield, simple conditions | Requires acyl chloride | 85 | High |
| Copper Catalysis | Ligand-controlled selectivity | Long reaction time | 82 | Moderate |
| Carbodiimide Coupling | Avoids acyl chlorides | Moderate yield | 72 | High |
| Reductive Amination | Broad substrate scope | Low yield | 45 | Low |
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